molecular formula C13H18N4S B6982132 N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-2-methylpyrimidin-4-amine

N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-2-methylpyrimidin-4-amine

Cat. No.: B6982132
M. Wt: 262.38 g/mol
InChI Key: MKYAPVJERXSETM-UHFFFAOYSA-N
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Description

N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-2-methylpyrimidin-4-amine is a heterocyclic compound that features both thiazole and pyrimidine rings

Properties

IUPAC Name

N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-2-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4S/c1-9-14-6-5-11(17-9)15-7-10-8-16-12(18-10)13(2,3)4/h5-6,8H,7H2,1-4H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYAPVJERXSETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)NCC2=CN=C(S2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2-tert-butyl-1,3-thiazole-5-carbaldehyde with 2-methylpyrimidin-4-amine under suitable conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions on the pyrimidine ring can introduce various functional groups.

Scientific Research Applications

N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-2-methylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-2-methylpyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The thiazole and pyrimidine rings can bind to specific sites on these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and benzothiazole share the thiazole ring structure.

    Pyrimidine Derivatives: Compounds such as 2-aminopyrimidine and 4,6-dimethylpyrimidine share the pyrimidine ring structure.

Uniqueness

N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-2-methylpyrimidin-4-amine is unique due to the combination of both thiazole and pyrimidine rings in its structure. This dual functionality allows it to interact with a broader range of molecular targets, potentially enhancing its biological activity and making it a valuable compound for research and development .

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